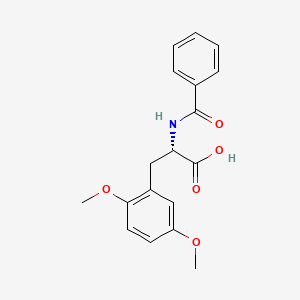

N-Benzoyl-2,5-dimethoxy-L-phenylalanine

Description

N-Benzoyl-2,3-oxazanorborn-5-ene (1) is a bicyclic dipolarophile extensively used in 1,3-dipolar cycloaddition reactions. Its synthetic utility lies in its ability to form regioisomeric cycloadducts with nitrile oxides, enabling the construction of heterocyclic scaffolds for pharmaceutical applications. Key features include:

- Structure: A fused oxazanorbornene ring system with a benzoyl group at the nitrogen position.

- Synthetic Role: Acts as a dipolarophile in cycloadditions, yielding bromoisoxazoline derivatives (e.g., compounds 4a, 4b) .

- Applications: Precursor to nucleoside analogues and β-turn inducers for peptide nucleic acids (PNAs) .

Properties

CAS No. |

60569-22-4 |

|---|---|

Molecular Formula |

C18H19NO5 |

Molecular Weight |

329.3 g/mol |

IUPAC Name |

(2S)-2-benzamido-3-(2,5-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C18H19NO5/c1-23-14-8-9-16(24-2)13(10-14)11-15(18(21)22)19-17(20)12-6-4-3-5-7-12/h3-10,15H,11H2,1-2H3,(H,19,20)(H,21,22)/t15-/m0/s1 |

InChI Key |

CRHWBJTXLSWMRX-HNNXBMFYSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC(C(=O)O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-2,5-dimethoxy-L-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of L-phenylalanine is protected using a suitable protecting group, such as a benzyl or tert-butoxycarbonyl (Boc) group.

Benzoylation: The protected amino acid is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to introduce the benzoyl group.

Methoxylation: The phenyl ring is methoxylated at the 2 and 5 positions using methoxy reagents under specific conditions.

Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2,5-dimethoxy-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

N-Benzoyl-2,5-dimethoxy-L-phenylalanine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in protein synthesis and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antidiabetic properties.

Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds.

Mechanism of Action

The mechanism of action of N-Benzoyl-2,5-dimethoxy-L-phenylalanine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes such as protein synthesis and signal transduction. The benzoyl and methoxy groups contribute to its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Table 1: Properties of Cycloadducts 4a and 4b

Key Findings:

- Synthetic Efficiency : Both isomers are obtained in near-equal yields (45% and 44%), indicating minimal thermodynamic preference .

- Steric Effects : The exo-selectivity of the cycloaddition is attributed to steric interactions between the benzoyl group and the nitrile oxide .

- Downstream Utility : 4a and 4b serve as intermediates for nucleoside analogs (antiviral agents) and PNA motifs, respectively .

Broader Comparison with Structurally Related Compounds

N-BOMe Phenethylamines (e.g., 25B-NBOMe)

Benzathine Benzylpenicillin

This penicillin derivative contains a benzyl group but serves an entirely different pharmacological purpose:

- Structure : Dibenzylethylenediamine salt of benzylpenicillin .

- Application : Long-acting antibiotic for bacterial infections .

Research Implications and Limitations

- Gaps in Evidence: No direct data on "N-Benzoyl-2,5-dimethoxy-L-phenylalanine" were found in the provided sources. The comparisons herein are based on structurally related compounds.

- Future Directions : The methodologies for synthesizing compound 1 and its cycloadducts (4a, 4b) could inspire analogous strategies for modifying L-phenylalanine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.